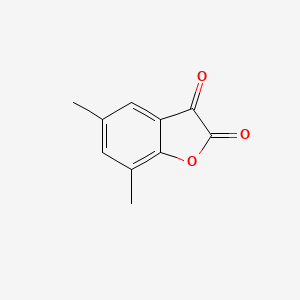
5,7-Dimethylbenzofuran-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylbenzofuran-2,3-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct complex benzofuran derivatives . This method is advantageous due to its high yield and fewer side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The use of advanced technologies such as microwave-assisted synthesis (MWI) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylbenzofuran-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups into the benzofuran ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5,7-Dimethylbenzofuran-2,3-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dimethylbenzofuran-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound of 5,7-Dimethylbenzofuran-2,3-dione, known for its wide range of biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also exhibiting significant biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
5,7-Dimethylbenzofuran-2,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various therapeutic areas.
Chemical Structure and Properties
This compound belongs to the benzofuran family, characterized by a fused benzene and furan ring structure. The presence of methyl groups at the 5 and 7 positions enhances its stability and reactivity, contributing to its biological activity.
Biological Activities
Antibacterial Activity : Research indicates that this compound exhibits significant antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Antiviral Activity : The compound also demonstrates antiviral effects. Studies suggest that it can interfere with viral replication processes, thereby reducing the viral load in infected cells.
Anticancer Properties : One of the most promising aspects of this compound is its anticancer activity. It has been observed to induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific oncogenic signaling pathways .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound inhibits several enzymes involved in critical cellular processes. For example, it has been shown to inhibit topoisomerases and kinases that are essential for DNA replication and cell division.
- Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels within cells, leading to oxidative stress that can trigger apoptosis in cancer cells while sparing normal cells .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| This compound | Antibacterial, antiviral, anticancer | Methyl substitutions enhance stability |
| Benzofuran | Antitumor, anti-inflammatory | Parent compound with broader applications |
| Coumarin | Anticoagulant | Known for its anticoagulant properties |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer. The compound was administered at varying doses (10 mg/kg to 50 mg/kg), showing dose-dependent efficacy in tumor size reduction .
- Antibacterial Testing : In vitro studies using agar diffusion methods revealed that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations as low as 32 µg/mL.
Properties
Molecular Formula |
C10H8O3 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5,7-dimethyl-1-benzofuran-2,3-dione |
InChI |
InChI=1S/C10H8O3/c1-5-3-6(2)9-7(4-5)8(11)10(12)13-9/h3-4H,1-2H3 |
InChI Key |
UGAZSISCZGCMMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















